![molecular formula C14H13N9O4 B11542692 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N'-[(1E)-1-(3-nitrophenyl)ethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11542692.png)
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N'-[(1E)-1-(3-nitrophenyl)ethylidene]-1H-1,2,3-triazole-4-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N’-[(1E)-1-(3-nitrophenyl)ethylidene]-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound that belongs to the class of triazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N’-[(1E)-1-(3-nitrophenyl)ethylidene]-1H-1,2,3-triazole-4-carbohydrazide typically involves multi-step reactions starting from readily available precursors. The general synthetic route may include:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the triazole ring:
Functionalization of the triazole ring:
Industrial Production Methods
Industrial production of such complex compounds may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N’-[(1E)-1-(3-nitrophenyl)ethylidene]-1H-1,2,3-triazole-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a drug candidate.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N’-[(1E)-1-(3-nitrophenyl)ethylidene]-1H-1,2,3-triazole-4-carbohydrazide involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate certain enzymes, leading to changes in biochemical pathways.
Receptors: It may bind to specific receptors, triggering a cellular response.
DNA/RNA: The compound may interact with genetic material, affecting gene expression.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3-Triazole derivatives: These compounds share the triazole ring structure and have similar biological activities.
Oxadiazole derivatives: Compounds with the oxadiazole ring are known for their diverse applications.
Carbohydrazide derivatives: These compounds are studied for their potential use in various fields.
Uniqueness
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N’-[(1E)-1-(3-nitrophenyl)ethylidene]-1H-1,2,3-triazole-4-carbohydrazide is unique due to its combination of functional groups, which may confer specific properties and activities not found in other compounds.
Propiedades
Fórmula molecular |
C14H13N9O4 |
|---|---|
Peso molecular |
371.31 g/mol |
Nombre IUPAC |
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N-[(E)-1-(3-nitrophenyl)ethylideneamino]triazole-4-carboxamide |
InChI |
InChI=1S/C14H13N9O4/c1-7(9-4-3-5-10(6-9)23(25)26)16-18-14(24)11-8(2)22(21-17-11)13-12(15)19-27-20-13/h3-6H,1-2H3,(H2,15,19)(H,18,24)/b16-7+ |
Clave InChI |
ANOJAHLUZWOFDB-FRKPEAEDSA-N |
SMILES isomérico |
CC1=C(N=NN1C2=NON=C2N)C(=O)N/N=C(\C)/C3=CC(=CC=C3)[N+](=O)[O-] |
SMILES canónico |
CC1=C(N=NN1C2=NON=C2N)C(=O)NN=C(C)C3=CC(=CC=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-({N'-[(E)-{4-[(2-Chlorophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B11542611.png)
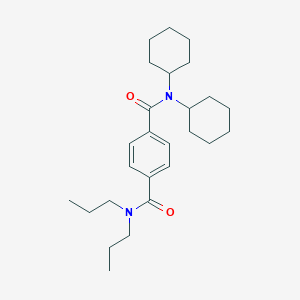
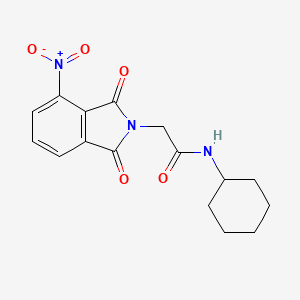
![3,4-dichloro-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]aniline](/img/structure/B11542617.png)
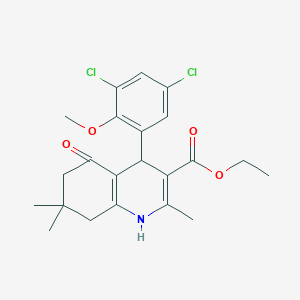
![N-[2-({2-[(2,6-diethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-3-phenylpropanamide](/img/structure/B11542633.png)
![2-chloro-N-(4-{4-[(2-chloroacetyl)amino]-3-methoxybenzyl}-2-methoxyphenyl)acetamide](/img/structure/B11542637.png)
![6-[(E)-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]-2-bromo-3,4-dimethylphenol](/img/structure/B11542645.png)
![N'-[(E)-(2-Hydroxynaphthalen-1-YL)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B11542646.png)
![1-{[3-(Dimethylamino)phenyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11542651.png)
![N'-[(E)-(4-iodophenyl)methylidene]-2-[4-(octyloxy)phenoxy]acetohydrazide](/img/structure/B11542656.png)
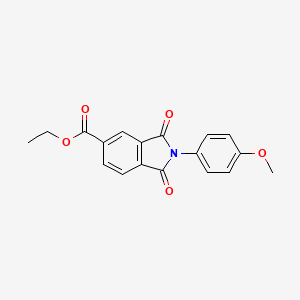
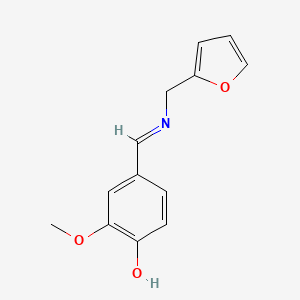
![4-[(E)-({4-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]phenyl}imino)methyl]phenyl naphthalene-1-carboxylate](/img/structure/B11542676.png)
